Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys

Descripción general

Descripción

The compound “Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” is a peptide composed of 14 amino acids Each amino acid in this sequence contributes to the overall structure and function of the peptide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide.

Análisis De Reacciones Químicas

Types of Reactions

The peptide “Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Site-directed mutagenesis can be used to substitute amino acids in the peptide sequence.

Major Products Formed

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups on cysteine residues.

Substitution: Modified peptides with different amino acid sequences.

Aplicaciones Científicas De Investigación

Structural Characteristics

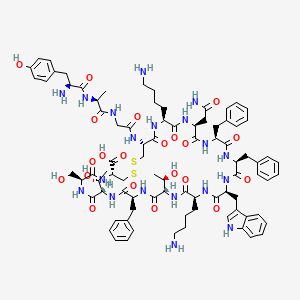

- Molecular Formula : C85H113N19O21S2

- Molecular Weight : Approximately 1801.05 g/mol

- Disulfide Bridges : The compound features disulfide bridges (Cys3-Cys14 and Cys4-Cys15), which are crucial for maintaining its cyclic structure and biological activity .

Pharmacological Applications

-

Hormonal Regulation :

- Somatostatin Analogue : As a somatostatin analogue, this peptide plays a vital role in inhibiting growth hormone release and modulating various endocrine functions. It is used in research to study its effects on hormone regulation and potential therapeutic applications in conditions like acromegaly and neuroendocrine tumors .

- Neuropharmacology :

- Cancer Research :

Biochemical Applications

- Peptide Synthesis :

- Binding Studies :

Molecular Biology Applications

- Gene Expression Studies :

- Cell Culture Experiments :

Case Studies

Mecanismo De Acción

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparación Con Compuestos Similares

Similar Compounds

Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser: A similar peptide lacking the terminal cysteine residue.

Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr: Another similar peptide with fewer amino acids.

Uniqueness

The presence of cysteine residues in “Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” allows for the formation of disulfide bonds, which can significantly impact the peptide’s structure and function. This feature distinguishes it from other similar peptides and contributes to its unique biological activity.

Actividad Biológica

Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, also known as Tyr-somatostatin-14, is a peptide with significant biological activity, particularly in the regulation of hormonal release and various physiological processes. This article provides an in-depth analysis of its structure, biological functions, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C85H113N19O21S2

- CAS Number : 58100-03-1

- Synonyms : Tyr-somatostatin, Somatostatin analogue

The peptide features a disulfide bridge between cysteine residues, which is crucial for its biological activity. The presence of various amino acids contributes to its stability and function in biological systems.

Biological Functions

This compound exhibits several biological activities:

- Hormonal Regulation : It acts as an inhibitor of hormone release, particularly in the gastrointestinal system and the central nervous system. This property is beneficial for managing conditions like acromegaly and other hormone-related disorders.

- Antihypertensive Effects : Similar to other peptides derived from somatostatin, it has shown potential in lowering blood pressure by inhibiting the release of vasopressin and other vasoconstrictors .

- Antioxidant Activity : Research indicates that peptides with similar structures can exhibit antioxidant properties, which may protect against oxidative stress and related diseases .

- Anticancer Properties : Some studies suggest that somatostatin analogues can inhibit tumor growth by modulating cellular proliferation pathways. For instance, they may enhance the efficacy of chemotherapeutic agents .

Case Studies and Experimental Data

-

In Vitro Studies :

- A study demonstrated that this compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .

- Another study highlighted its role in reducing inflammation markers in endothelial cells, suggesting potential applications in cardiovascular diseases .

- In Vivo Studies :

Table of Biological Activities

Propiedades

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125)/t46-,47+,48+,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKMYZSTFRZVMC-QHCKLBFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H113N19O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1801.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does [Tyr-Somatostatin-14] interact with islet cells and what are the downstream effects?

A1: [Tyr-Somatostatin-14] binds to specific receptors on the surface of islet cells, including beta (B), alpha (A), and delta (D) cells []. This binding triggers internalization of the [Tyr-Somatostatin-14] through endocytosis. Interestingly, the research shows that the fate of internalized [Tyr-Somatostatin-14] differs depending on the cell type:

- Heterologous cells: In cells that do not typically produce [Tyr-Somatostatin-14] (heterologous cells), like B and A cells, the internalized [Tyr-Somatostatin-14] is rapidly trafficked to lysosomes for degradation [].

- Homologous cells: In D cells, which naturally produce [Tyr-Somatostatin-14] (homologous cells), the internalized [Tyr-Somatostatin-14] shows limited progression from endocytotic vesicles to lysosomes, suggesting a different intracellular pathway [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.